Cas no 82875-70-5 (1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine hydrochloride)

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine hydrochloride structure
82875-70-5 structure
Product name:1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine hydrochloride
CAS No:82875-70-5
MF:C18H28ClN
MW:293.8746
CID:1808015
PubChem ID:3068091

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • VUFB-12304
    • 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine hydrochloride
    • DTXSID40232060
    • 1,2,3,5,6,7-Hexahydro-N,N,alpha,alpha-tetramethyl-s-indacene-4-ethanamine hydrochloride
    • 82875-70-5
    • s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,N,alpha,alpha-tetramethyl-, hydrochloride
    • N,N-Dimethyl-1-(s-hydrindacen-4-yl)-2-methyl-2-propylamine hydrochloride
    • Inchi: InChI=1S/C18H27N.ClH/c1-18(2,19(3)4)12-17-15-9-5-7-13(15)11-14-8-6-10-16(14)17;/h11H,5-10,12H2,1-4H3;1H
    • InChI Key: UHCLCBXYVHRBOM-UHFFFAOYSA-N
    • SMILES: CC(C)(CC1=C2CCCC2=CC3=C1CCC3)N(C)C.Cl

Computed Properties

  • Exact Mass: 293.1910276g/mol
  • Monoisotopic Mass: 293.1910276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,N,2-trimethylpropan-2-amine hydrochloride Related Literature

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